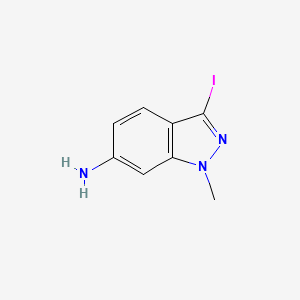

![molecular formula C9H13N3 B3098603 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1339346-13-2](/img/structure/B3098603.png)

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Übersicht

Beschreibung

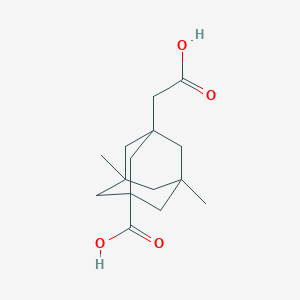

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C9H13N3 . It is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives .Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine consists of a cyclopropyl group attached to the 2-position of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring .Wissenschaftliche Forschungsanwendungen

Chemical Research

“2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a chemical compound used in various research applications . It’s available for purchase from several chemical suppliers, indicating its use in laboratory settings .

Synthesis of Derivatives

This compound can serve as a base structure for synthesizing various derivatives. For example, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 and its dimeric form BIM-46187 are heterocyclized dipeptides .

Study of Gαq Proteins

The aforementioned derivatives, BIM-46174 and BIM-46187, are among the few cell-permeable compounds known to preferentially silence Gαq proteins . This suggests potential applications in studying G protein-coupled receptor signaling.

Potential Therapeutic Applications

A class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds, which are structurally similar to the compound , is prescribed for treatment to reduce neurotoxic injury associated with anoxia or ischemia, which typically follows stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia . This suggests that “2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” and its derivatives might have similar therapeutic applications.

Safety and Hazards

While specific safety and hazard information for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not available, related compounds such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Zukünftige Richtungen

The future directions for research on 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine could involve further exploration of its biological activities and potential applications in pharmaceutical testing . Additionally, the development of new synthesis methods and the study of its chemical reactions could also be areas of interest .

Wirkmechanismus

Target of Action

The primary target of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in various cellular processes.

Mode of Action

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interacts with its target, the Gαq protein, by silencing it . This interaction results in changes in the protein’s activity, which can affect various cellular processes.

Biochemical Pathways

The silencing of Gαq proteins by 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects the intracellular signaling pathways . These pathways are responsible for transmitting signals received at the cell’s surface to the molecules that carry out the cell’s response. The downstream effects of this interaction can vary depending on the specific pathway and cell type involved.

Result of Action

The molecular and cellular effects of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine’s action depend on the specific cellular processes that are affected by the silencing of Gαq proteins. These effects can include changes in cell signaling, gene expression, and other cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. For instance, the compound should be kept in a dark place and in an inert atmosphere at room temperature . These conditions can help maintain the compound’s stability and maximize its effectiveness.

Eigenschaften

IUPAC Name |

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-7(1)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKPJVQJOWVXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3CCNCC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

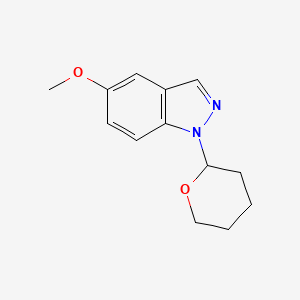

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)

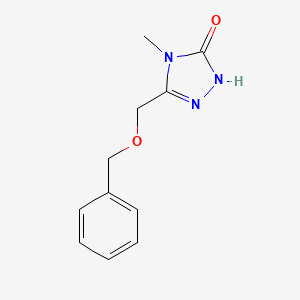

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)

![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)

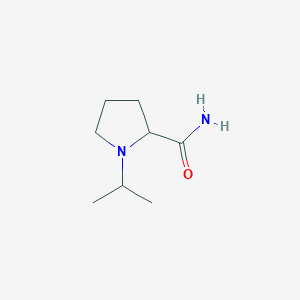

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)